O-(4-羟基-3,5-二碘苯基)-3,5-二碘-L-酪氨酸-羧基,α,β,1,2,3,4,5,6-13C9-15N

描述

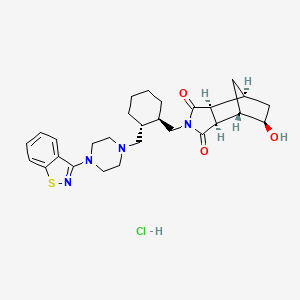

The compound “O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N” is a variant of the thyroid hormone thyroxine, also known as T4 . Thyroxine is a major endogenous hormone secreted by the thyroid gland and is used primarily to treat hypothyroidism .

Molecular Structure Analysis

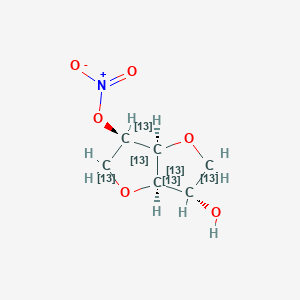

The molecular structure of this compound is similar to that of thyroxine, with additional iodine atoms and a carboxy group . The molecular formula is C15H13I2NO4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be similar to those of thyroxine, given their structural similarities. The molecular weight of this compound is 525.08 g/mol .科学研究应用

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

L-Tyrosine-13C9,15N is a stable isotope-labeled amino acid used in heavy SILAC media preparations toward relative protein quantifications . SILAC is a powerful tool in proteomics to compare different samples and identify differential protein expression.

Metabolism Studies

This compound can be used as an isotopic tracer in metabolism studies . Isotopic tracers are used to understand the metabolic fate of a molecule in a living organism.

Quantitative Metabolomics Research

L-Tyrosine-13C9,15N can be used as a labeled standard in quantitative metabolomics research . Metabolomics is the study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.

作用机制

Target of Action

Levothyroxine-13C9-15N, also known as L-Thyroxine-13C9,15N, is a synthetic form of the thyroid hormone thyroxine . Its primary targets are cells in the body that have thyroid hormone receptors, which include nearly every cell in the body . The thyroid hormones play a crucial role in the body’s metabolic processes, growth, and development .

Mode of Action

Levothyroxine-13C9-15N acts as a replacement in deficiency syndromes such as hypothyroidism . It is a synthetically prepared levo-isomer of thyroxine (T4), a tetra-iodinated tyrosine derivative . In the body, T4 is converted into its active metabolite, triiodothyronine (T3), through deiodination . T3 then binds to thyroid hormone receptors in the cells, influencing metabolic activity .

Biochemical Pathways

The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid (HPT) axis is complex, consisting of multiple feedback and feed-forward loops . The thyroid gland, under the influence of Thyroid Stimulating Hormone (TSH) released by the pituitary gland, produces and secretes T4, which is then converted into T3 . T3 exerts the majority of the physiological effects of the thyroid hormones .

Pharmacokinetics

The bioavailability of Levothyroxine-13C9-15N is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of T4 are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered T4, about 7.5 days, is consistent with once-daily dosing . It undergoes hepatic conversion to T3, and about 80% of T4 is deiodinated in the kidney and periphery .

Result of Action

Levothyroxine-13C9-15N replacement therapy reverses many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .

Action Environment

Several factors can influence the action, efficacy, and stability of Levothyroxine-13C9-15N. For instance, certain medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of T4 . Age can also modestly reduce T4 absorption . Environmental factors such as temperature and humidity may affect the stability of the compound .

属性

IUPAC Name |

(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-LPIUGHGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)